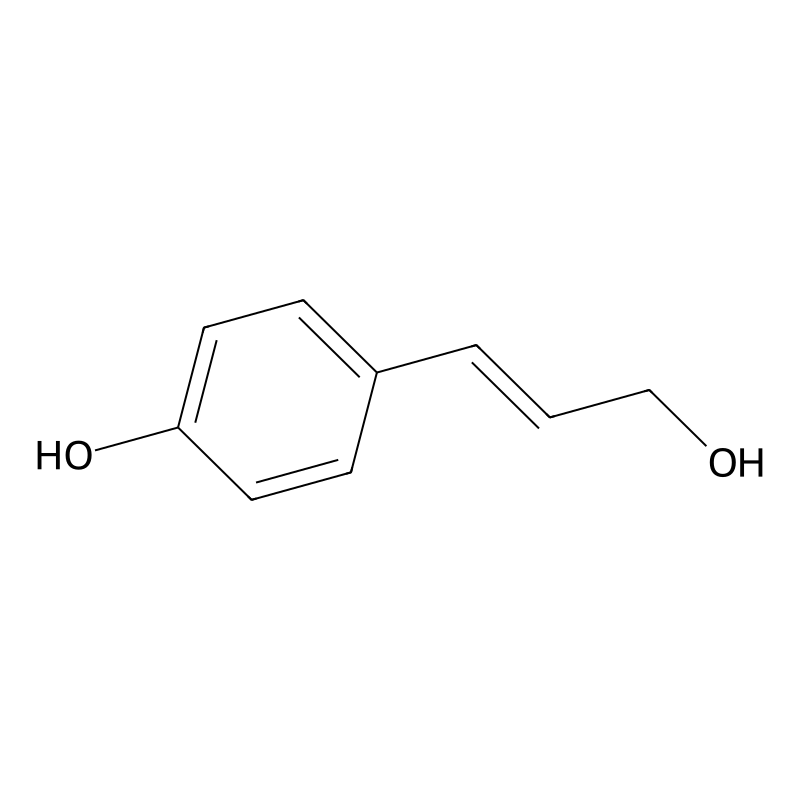

p-Coumaryl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Lignin Biosynthesis

p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, plays a crucial role in plant cell wall formation as a building block of lignin. These three molecules, known as monolignols, are enzymatically combined and polymerized to form the complex structure of lignin, providing structural support and defense to plants []. Understanding the metabolism and regulation of p-coumaryl alcohol biosynthesis is vital for research in plant cell wall structure, function, and manipulation in areas like biofuel production and plant disease resistance [].

Model Compound in Lignin Research

Due to its structural similarity to lignin units, p-coumaryl alcohol serves as a valuable model compound in various lignin research applications. Scientists use it to study the thermal and chemical behavior of lignin during processes like pyrolysis and delignification. This helps understand the breakdown mechanisms and develop efficient methods for converting lignin into valuable bioproducts [, ].

Potential Anti-inflammatory and Cytotoxic Properties

Recent research suggests potential anti-inflammatory and cytotoxic activities of p-coumaryl alcohol. Studies have shown its ability to inhibit the production of inflammatory mediators like prostaglandins and modulate immune cell responses, indicating potential application in managing inflammatory conditions [, ]. Additionally, research exploring p-coumaryl alcohol's cytotoxicity against specific cell lines is ongoing, but further investigation is needed to understand its potential therapeutic implications [].

p-Coumaryl alcohol, chemically known as 4-hydroxycinnamyl alcohol, is a significant monolignol and a precursor to lignin, which is a complex organic polymer found in the cell walls of many plants. This compound appears as a white solid and has the molecular formula C₉H₁₀O₂. It is synthesized through the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including lignans and flavonoids . Due to its structural characteristics, p-coumaryl alcohol plays a vital role in plant defense mechanisms and contributes to the rigidity and strength of plant tissues.

p-Coumaryl alcohol's primary role is as a precursor molecule in the biosynthesis of lignin and other important plant phenolics []. These compounds contribute to plant structural integrity, defense against pathogens, and various physiological processes [, ]. There is limited research on the specific mechanisms by which p-coumaryl alcohol itself interacts with biological systems.

- Oxidation: p-Coumaryl alcohol can be oxidized to form p-coumaric acid, which is an important step in the biosynthesis of various phenolic compounds.

- Esterification: It can react with fatty acids to form esters that contribute to epicuticular waxes on plant surfaces, enhancing their protective qualities .

- Transesterification: In catalytic reactions using dimethyl carbonate, p-coumaryl alcohol can undergo selective transesterification, yielding methyl ethers or alkyl carbonates depending on the reaction conditions and catalysts used .

p-Coumaryl alcohol exhibits various biological activities. It has been shown to possess antioxidant properties, which help protect cells from oxidative stress. Additionally, it serves as a precursor for bioactive compounds such as chavicol and stilbenoids, which have antimicrobial and anti-inflammatory effects . Its role in lignin biosynthesis also implicates it in plant growth and development processes.

The synthesis of p-coumaryl alcohol can be achieved through several methods:

- Phenylpropanoid Pathway: This natural biosynthetic route involves the conversion of phenylalanine into p-coumaryl alcohol via several enzymatic steps.

- Chemical Synthesis: Laboratory synthesis may involve the reduction of p-coumaric acid or other derivatives using reducing agents such as lithium aluminum hydride.

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce p-coumaryl alcohol from renewable biomass sources.

p-Coumaryl alcohol finds applications across various fields:

- Agriculture: Utilized in developing bio-based pesticides and herbicides due to its phytochemical properties.

- Food Industry: Acts as a flavoring agent owing to its pleasant aroma.

- Pharmaceuticals: Investigated for potential therapeutic properties against various diseases due to its antioxidant activity.

- Material Science: Explored for its role in producing bio-based polymers and composites, particularly in sustainable materials development.

Research has indicated that p-coumaryl alcohol interacts with various biological systems. Studies have focused on its interactions with reactive oxygen species, demonstrating its ability to scavenge free radicals effectively. Furthermore, investigations into its degradation pathways highlight its environmental impact and potential transformations under atmospheric conditions, particularly involving hydroxyl radicals .

p-Coumaryl alcohol is often compared with other monolignols due to its structural similarities and functional roles within lignin biosynthesis. The following compounds are noteworthy:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Coniferyl Alcohol | Contains a methoxy group | Precursor to guaiacyl lignin; more prevalent in gymnosperms |

| Sinapyl Alcohol | Contains two methoxy groups | Precursor to syringyl lignin; abundant in angiosperms |

| Cinnamyl Alcohol | Lacks hydroxyl group on the aromatic ring | Commonly used in flavoring; less involved in lignin formation |

p-Coumaryl alcohol's uniqueness lies in its specific hydroxyl group positioning and its role as a precursor for both guaiacyl and syringyl lignins, making it essential for understanding lignin's complex structure and function within plant biology .

p-Coumaryl alcohol, systematically known as 4-[(E)-3-hydroxyprop-1-enyl]phenol, belongs to the class of organic compounds known as cinnamyl alcohols. These aromatic alcohols are characterized by their 3-phenylprop-2-en-1-ol moiety, which distinguishes them from other phenolic compounds. The compound is officially registered under CAS number 3690-05-9, with alternative CAS numbers including 20649-40-5 for specific stereoisomers. The systematic nomenclature follows IUPAC conventions, reflecting the presence of a phenolic hydroxyl group in the para position relative to a three-carbon aliphatic chain containing both a double bond and a terminal alcohol group.

The compound exhibits multiple synonymous names in scientific literature, including paracoumaryl alcohol, p-coumaric alcohol, p-hydroxycinnamic alcohol, and 4-hydroxycinnamyl alcohol. This extensive nomenclature reflects its discovery and characterization across different research contexts and methodological approaches. The molecular formula C₉H₁₀O₂ corresponds to a molecular weight of 150.17 g/mol, placing it within the range typical of monolignols. The chemical structure features a phenolic aromatic ring substituted with a hydroxyl group at the para position, connected to a three-carbon side chain containing an E-configuration double bond and a primary alcohol functional group.

The stereochemistry of p-coumaryl alcohol is particularly significant, as the compound exists predominantly in the E (trans) configuration in natural systems. This geometric preference results from thermodynamic stability considerations, where the E-configuration minimizes steric hindrance between substituent groups around the double bond. However, research has documented the existence of Z (cis) isomers under specific conditions, including photoirradiation-induced isomerization and certain biosynthetic contexts. The E-configuration is generally more stable and represents the form most commonly encountered in lignin biosynthesis and plant metabolic processes.

Historical Context in Phytochemistry

The discovery and characterization of p-coumaryl alcohol occurred within the broader context of lignin research, which has its origins in early 19th-century plant chemistry investigations. Lignin itself was first described in 1813 by Swiss botanist A.P. de Candolle, who named it "lignine" derived from the Latin word "lignum" meaning wood. This foundational work established the framework for understanding the complex organic polymers that provide structural support to plant tissues, setting the stage for subsequent identification of lignin's constituent monomers.

The systematic investigation of monolignols, including p-coumaryl alcohol, emerged from advances in analytical chemistry techniques and botanical research during the 20th century. Early researchers recognized that lignin represented a heterogeneous polymer composed of multiple precursor molecules, but the specific identification and characterization of individual monolignols required sophisticated separation and analytical methods. The development of chromatographic techniques, spectroscopic analysis, and enzymatic studies gradually revealed the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Research into the phenylpropanoid pathway, which governs monolignol biosynthesis, provided crucial insights into p-coumaryl alcohol's role in plant metabolism. Scientists discovered that this pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic transformations involving hydroxylation, methylation, and reduction reactions. The identification of p-coumaryl alcohol as the first monolignol in this biosynthetic sequence established its fundamental importance in understanding plant secondary metabolism and cell wall formation.

The historical development of lignin research has been closely linked to industrial applications, particularly in papermaking and wood processing industries. Understanding the composition and properties of lignin components, including p-coumaryl alcohol, became essential for developing efficient delignification processes and utilizing lignocellulosic biomass. This industrial relevance has continued to drive research into monolignol chemistry and has expanded into contemporary applications in biofuels, sustainable materials, and biotechnology.

Significance as a Monolignol

p-Coumaryl alcohol holds a unique position among monolignols as the simplest member of this compound family, serving as both a direct lignin precursor and an intermediate in the biosynthesis of more complex monolignols. Its significance extends beyond its role as a building block, encompassing its function as a metabolic hub in the phenylpropanoid pathway and its influence on lignin composition and properties. The compound represents the H-type monolignol (referring to its 4-hydroxyphenyl radical), which contrasts with the G-type (guaiacyl) coniferyl alcohol and S-type (syringyl) sinapyl alcohol.

The biosynthetic relationship between p-coumaryl alcohol and other monolignols demonstrates a sequential progression of structural complexity through the phenylpropanoid pathway. Phenylalanine undergoes deamination to form cinnamic acid, which is subsequently hydroxylated to produce p-coumaric acid. Further enzymatic modifications, including reduction of the carboxylic acid group to an aldehyde and ultimately to an alcohol, yield p-coumaryl alcohol. This compound then serves as the precursor for coniferyl alcohol through methoxylation reactions, and coniferyl alcohol can be further modified to produce sinapyl alcohol.

The relative proportions of p-coumaryl alcohol in lignin vary significantly among plant species and tissue types, reflecting the evolutionary adaptations and metabolic requirements of different organisms. Grasses typically contain higher proportions of p-coumaryl alcohol-derived units compared to woody plants, where coniferyl alcohol-derived units predominate. This variation has important implications for biomass processing, as the different monolignol compositions influence lignin properties such as thermal stability, chemical reactivity, and enzymatic degradability.

Recent research has revealed that p-coumaryl alcohol participates in radical coupling reactions during lignification, forming various inter-unit linkages that contribute to lignin's complex three-dimensional structure. The compound's ability to undergo oxidative polymerization through phenolic radical intermediates enables the formation of carbon-carbon and carbon-oxygen bonds characteristic of lignin polymers. Understanding these coupling mechanisms has become increasingly important for developing strategies to modify lignin structure and improve biomass processing efficiency.

Occurrence in Plant Kingdom

p-Coumaryl alcohol exhibits widespread distribution throughout the plant kingdom, though its abundance and significance vary considerably among different taxonomic groups and tissue types. The compound occurs naturally in all vascular plants (tracheophytes) as a component of lignin, reflecting its fundamental role in providing structural support and water transport capabilities. However, its relative concentration compared to other monolignols shows distinct patterns that correlate with evolutionary relationships and ecological adaptations.

In gymnosperm species, particularly conifers, p-coumaryl alcohol typically represents a minor component of lignin, with coniferyl alcohol comprising the predominant monolignol. For example, Norway spruce lignin derives almost entirely from coniferyl alcohol, with minimal contributions from p-coumaryl alcohol. This composition reflects the evolutionary specialization of softwood lignin for providing mechanical strength and water transport efficiency in large trees. However, certain gymnosperms, particularly in reaction wood formation, may show increased p-coumaryl alcohol incorporation under specific physiological conditions.

Angiosperm lignin composition demonstrates greater diversity in p-coumaryl alcohol content, with significant variations between different families and growth conditions. Hardwood species generally contain lignin derived from both coniferyl alcohol and sinapyl alcohol, with p-coumaryl alcohol playing a supplementary role. However, certain angiosperm groups, particularly herbaceous species and some tropical trees, may incorporate substantial amounts of p-coumaryl alcohol into their lignin structure. The ratio of different monolignols in angiosperm lignin can be influenced by developmental stage, environmental stress, and genetic factors.

Grasses and other monocotyledonous plants represent the plant group where p-coumaryl alcohol achieves its greatest prominence as a lignin component. In many grass species, p-coumaryl alcohol derivatives constitute a significant portion of lignin, sometimes approaching or exceeding the abundance of other monolignols. This characteristic has important implications for grass biomass utilization in biofuel production and agricultural applications. The high p-coumaryl alcohol content in grass lignin may reflect adaptations to rapid growth rates and mechanical stress tolerance in herbaceous plants.

Beyond its role in lignin formation, p-coumaryl alcohol occurs as an intermediate metabolite in various biosynthetic pathways leading to other phenolic compounds. The compound serves as a precursor for the synthesis of stilbenoids, coumarins, and chavicol, demonstrating its broader significance in plant secondary metabolism. Additionally, esters of p-coumaryl alcohol with fatty acids form the basis of epicuticular waxes on plant surfaces, particularly in fruits such as apples, where they contribute to protective barrier functions. This diversity of roles illustrates the multifaceted importance of p-coumaryl alcohol in plant biology beyond its primary function as a lignin precursor.

Phenylpropanoid Pathway Mechanisms

The biosynthesis of p-coumaryl alcohol occurs through the phenylpropanoid pathway, one of the most extensively studied secondary metabolic routes in plants [2]. This pathway represents a fundamental biochemical network that converts the amino acids phenylalanine and tyrosine into a diverse array of phenolic compounds, with p-coumaryl alcohol serving as one of the three primary monolignols essential for lignin formation [4].

The phenylpropanoid pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase to produce trans-cinnamic acid [5]. This reaction can alternatively utilize tyrosine as a substrate, leading to direct formation of p-coumaric acid through the tyrosine shortcut pathway [6]. The subsequent hydroxylation of trans-cinnamic acid by cinnamate 4-hydroxylase produces p-coumaric acid, which serves as the central intermediate for all downstream phenylpropanoid derivatives [2] [7].

The conversion of p-coumaric acid to p-coumaryl alcohol involves a series of precisely coordinated enzymatic steps. Initially, 4-coumarate:CoA ligase activates p-coumaric acid to form p-coumaroyl-CoA [8]. This activated intermediate undergoes reduction by cinnamoyl-CoA reductase to produce p-coumaraldehyde, which is subsequently reduced to p-coumaryl alcohol by cinnamyl alcohol dehydrogenase [2] [9]. The entire pathway demonstrates remarkable metabolic flexibility, allowing plants to redirect flux toward specific monolignol branches depending on developmental requirements and environmental conditions [10] [11].

Enzymatic Conversions in p-Coumaryl Alcohol Formation

The enzymatic machinery responsible for p-coumaryl alcohol biosynthesis exhibits sophisticated regulatory mechanisms and substrate specificities that determine the efficiency of monolignol production. Cinnamyl alcohol dehydrogenase represents the terminal enzyme in this pathway, catalyzing the critical reduction of p-coumaraldehyde to p-coumaryl alcohol [2].

| Table 1: Enzyme Kinetics of Cinnamyl Alcohol Dehydrogenases with p-Coumaryl Alcohol | ||||

|---|---|---|---|---|

| Enzyme | Substrate | Km (μM) | Kcat (s⁻¹) | Kcat/Km (M⁻¹ s⁻¹) |

| CsCAD1 | p-Coumaryl alcohol | 889.0 | 0.84 | 59,100 |

| CsCAD2 | p-Coumaryl alcohol | 1,200.0 | 0.00133 | 1.11 |

| CsCAD3 | p-Coumaryl alcohol | 70.2 | 1.38 | 98,809 |

| CsCAD4 | p-Coumaryl alcohol | 489.0 | 44.0 | 43,500 |

Research conducted on cucumber cinnamyl alcohol dehydrogenases has revealed significant variations in enzyme kinetics and substrate specificity [2]. CsCAD3 demonstrates the lowest Km value for p-coumaryl alcohol at 70.2 μM, indicating the highest substrate affinity, while CsCAD4 exhibits the highest catalytic turnover rate with a Kcat of 44.0 s⁻¹ [2]. These kinetic parameters suggest that different CAD isoforms may serve specialized functions in monolignol biosynthesis under varying physiological conditions.

The enzymatic conversion process involves multiple cofactor requirements and regulatory mechanisms. Cinnamoyl-CoA reductase requires NADPH as an electron donor for the reduction of p-coumaroyl-CoA to p-coumaraldehyde [12]. This reaction is reversible and can be influenced by the cellular NADPH/NADP+ ratio, providing a potential regulatory point for controlling flux through the p-coumaryl alcohol branch [11]. The subsequent reduction by cinnamyl alcohol dehydrogenase also requires NADPH, creating a coordinated electron transport chain that links monolignol biosynthesis to cellular energy metabolism [9].

Regulatory Mechanisms of Biosynthesis

The biosynthesis of p-coumaryl alcohol is subject to complex regulatory mechanisms operating at multiple levels, including transcriptional control, post-translational modifications, and metabolic feedback loops [13] [14]. These regulatory systems ensure precise coordination of monolignol production with developmental programs and environmental responses.

Transcriptional regulation represents the primary control mechanism for p-coumaryl alcohol biosynthesis. The MYB family of transcription factors plays a central role in activating monolignol biosynthetic genes [6] [15]. MYB46 and MYB83 function as master regulators that coordinate the expression of multiple genes in the phenylpropanoid pathway [6] [14]. These transcription factors bind to AC-rich elements in the promoter regions of target genes, including those encoding phenylalanine ammonia-lyase, 4-coumarate:CoA ligase, and cinnamyl alcohol dehydrogenase [14].

| Table 4: Transcription Factors Regulating Monolignol Biosynthesis | ||||

|---|---|---|---|---|

| TF Family | Specific TF | Target Genes | Regulatory Function | Expression Pattern |

| MYB | MYB46/MYB83 | Multiple monolignol genes | Activator | Developing xylem |

| MYB | MYB58/MYB63 | Lignin-specific genes | Activator | Lignifying tissues |

| MYB | MYB61 | HCT, CCoAOMT | Activator | All tissues |

| WRKY | WRKY19 | Secondary cell wall genes | Repressor | Stress conditions |

| NAC | NST1/NST2 | Master regulators | Activator | Secondary wall formation |

Secondary wall NAC domain transcription factors function as upstream regulators that control the expression of MYB transcription factors [15] [16]. NST1, NST2, and VND family members activate the transcription of MYB46 and MYB83, creating a hierarchical regulatory cascade that ensures coordinated activation of secondary cell wall biosynthesis [16]. This regulatory network demonstrates remarkable specificity, with different NAC-MYB combinations controlling distinct aspects of lignin composition and deposition patterns [6].

Post-translational regulation provides additional layers of control over p-coumaryl alcohol biosynthesis. Phenylalanine ammonia-lyase undergoes ubiquitination-mediated degradation, allowing rapid modulation of pathway flux in response to changing conditions [17]. Protein-protein interactions also play important roles, with cinnamate 4-hydroxylase forming metabolic complexes with other phenylpropanoid enzymes to channel intermediates efficiently through the pathway [17].

Species-Specific Variations in Production

The production of p-coumaryl alcohol exhibits remarkable variation across plant species, reflecting evolutionary adaptations to different ecological niches and structural requirements [7] [18]. These species-specific differences manifest in both the absolute levels of p-coumaryl alcohol production and the relative proportions of different monolignols incorporated into lignin.

| Table 5: Species-Specific Variations in p-Coumaryl Alcohol Production | ||||

|---|---|---|---|---|

| Species | H-lignin Content (%) | Primary Monolignol | Biosynthetic Pathway | Key Characteristics |

| Grasses (Poaceae) | 10-20 | p-Coumaryl alcohol | Enhanced H-pathway | Compression wood lignin |

| Gymnosperms | 5-10 | Coniferyl alcohol | G-pathway dominant | Guaiacyl lignin predominant |

| Angiosperms (Woody) | 1-5 | Coniferyl/Sinapyl alcohol | G/S-pathway | Syringyl lignin rich |

| Angiosperms (Herbaceous) | 15-25 | p-Coumaryl alcohol | H-pathway enhanced | Higher H-unit incorporation |

| Cucurbitaceae | 25-35 | p-Coumaryl alcohol | Stress-induced H-pathway | Stress-responsive accumulation |

Grasses represent a particularly interesting case study in p-coumaryl alcohol production, as they typically contain 10-20% H-lignin units derived from p-coumaryl alcohol [7] [18]. This high proportion reflects specialized metabolic adaptations that enhance the H-pathway branch of monolignol biosynthesis. The enhanced production in grasses may be related to their unique anatomical features, including the presence of compression wood and specialized vascular bundle arrangements that require different lignin compositions compared to dicotyledonous plants .

Herbaceous plants generally exhibit higher p-coumaryl alcohol content compared to woody species [18]. Arabidopsis thaliana contains less than 2% H-lignin units, while herbaceous monocots and dicots can contain 15-25% H-lignin [7] [11]. This pattern suggests that woody plants have evolved more sophisticated lignin compositions that rely primarily on guaiacyl and syringyl units for structural support, while herbaceous plants utilize simpler lignin polymers with higher proportions of p-hydroxyphenyl units [18].

Environmental Factors Affecting Biosynthesis

Environmental conditions profoundly influence p-coumaryl alcohol biosynthesis through multiple mechanisms, including direct effects on enzyme activity, transcriptional regulation, and metabolic flux redistribution [11] [19]. These environmental responses represent adaptive mechanisms that allow plants to optimize lignin composition and phenolic defenses according to prevailing conditions.

| Table 3: Environmental Factors Affecting p-Coumaryl Alcohol Biosynthesis | |||

|---|---|---|---|

| Environmental Factor | Effect on Biosynthesis | Mechanism | Key Enzymes Affected |

| Abiotic Stress | Increased | Enhanced phenylpropanoid pathway flux | PAL, C4H, 4CL, CAD |

| Pathogen Attack | Increased | Defense response activation | PAL, CAD, HCT |

| Wounding | Increased | Rapid lignification response | PAL, CAD, CCR |

| UV Radiation | Increased | Protective compound synthesis | PAL, CHS, 4CL |

| Heavy Metal Stress | Increased | Antioxidant defense activation | PAL, SKDH, CADH |

| Drought Stress | Increased | Osmotic stress response | PAL, 4CL, CAD |

| Temperature Stress | Variable | Temperature-dependent enzyme activity | All pathway enzymes |

| Light Intensity | Variable | Photosynthetic regulation | PAL, C4H, 4CL |

Abiotic stress conditions consistently upregulate p-coumaryl alcohol biosynthesis through coordinated activation of the phenylpropanoid pathway [11] [19]. Heavy metal stress, drought, salinity, and extreme temperatures all trigger increased expression of key biosynthetic enzymes, including phenylalanine ammonia-lyase, 4-coumarate:CoA ligase, and cinnamyl alcohol dehydrogenase [19]. This stress-induced enhancement serves multiple functions, including the production of antioxidant compounds for reactive oxygen species scavenging and the strengthening of cell walls through increased lignification [19].

Temperature effects on p-coumaryl alcohol biosynthesis demonstrate complex, non-linear relationships that vary among plant species [20] [21]. Cold stress can promote lignification in certain tissues, as demonstrated in seed coat development where low temperatures enhance MYB107-mediated activation of phenylpropanoid genes [21]. Conversely, high temperatures may initially stimulate enzyme activity but can lead to enzyme denaturation and reduced pathway efficiency at extreme levels [20].

Light intensity and quality significantly influence p-coumaryl alcohol production through their effects on photosynthetic metabolism and gene expression [22] [20]. High light intensities generally promote phenylpropanoid biosynthesis by increasing the availability of photosynthetic energy and reducing equivalents required for the pathway [20]. However, excessive light can trigger protective responses that redirect metabolism toward flavonoid and other UV-screening compounds rather than structural lignin components [23].

Genetic Control and Expression Patterns

The genetic control of p-coumaryl alcohol biosynthesis involves complex networks of regulatory genes that coordinate the expression of structural genes encoding biosynthetic enzymes [6] [24]. These regulatory networks exhibit tissue-specific, developmental, and environmental responsiveness that ensures appropriate levels of monolignol production under diverse conditions.

| Table 2: Distribution of Monolignol Biosynthesis Genes across Plant Species | |||||||

|---|---|---|---|---|---|---|---|

| Species | Plant Type | Total Genes | PAL | C4H | 4CL | CCR | CAD |

| Arabidopsis thaliana | Herbaceous dicot | 44 | 4 | 1 | 3 | 9 | 19 |

| Oryza sativa | Herbaceous monocot | 62 | 6 | 4 | 12 | 14 | 13 |

| Populus trichocarpa | Arbor | 88 | 6 | 3 | 14 | 26 | 22 |

| Salix matsudana | Arbor | 192 | 14 | 6 | 32 | 58 | 48 |

Gene family evolution analysis reveals that woody plants contain substantially more monolignol biosynthesis genes compared to herbaceous species [18]. This expansion likely reflects the increased complexity of lignin requirements in perennial woody tissues that must provide structural support over extended periods [18]. The tetraploid nature of some species, such as Salix matsudana, contributes to even higher gene numbers through whole-genome duplication events [18].

Expression pattern analysis demonstrates that p-coumaryl alcohol biosynthetic genes exhibit coordinated regulation during secondary cell wall formation [6] [24]. Genes encoding the core phenylpropanoid enzymes show peak expression in developing xylem tissues, coinciding with the periods of maximum lignification [6]. This temporal coordination ensures efficient utilization of metabolic resources and prevents the accumulation of potentially toxic intermediates [15].

Epigenetic regulation represents an emerging area of research in p-coumaryl alcohol biosynthesis control [24]. DNA methylation and histone modifications influence the expression of monolignol biosynthetic genes, providing stable inheritance of lignification programs across cell divisions [24]. These epigenetic mechanisms may explain some of the species-specific differences in p-coumaryl alcohol production and could represent targets for biotechnological manipulation of lignin composition [24].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

3690-05-9

1076-38-6

Wikipedia

4-hydroxycinnamyl alcohol